molecular formula C22H24N2OS2 B11628562 (5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11628562
M. Wt: 396.6 g/mol
InChI Key: AKBGWCHTHGBVRW-HKWRFOASSA-N
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Description

The compound (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylethyl group, and a diethylamino-substituted phenyl group. It has garnered interest in various fields of research due to its potential biological and pharmacological activities.

Properties

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6 g/mol

IUPAC Name

(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2OS2/c1-4-23(5-2)19-13-11-17(12-14-19)15-20-21(25)24(22(26)27-20)16(3)18-9-7-6-8-10-18/h6-16H,4-5H2,1-3H3/b20-15-

InChI Key

AKBGWCHTHGBVRW-HKWRFOASSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-(1-phenylethyl)-2-thioxothiazolidin-4-one. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The phenyl and thiazolidinone rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its mechanism of action and its potential as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to the modulation of cellular processes. For example, its anticancer activity may be attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-METHYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-OXYGEN-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of both diethylamino and phenylethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

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